Hpk1-IN-2
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Overview
Description
Preparation Methods
The synthesis of HPK1-IN-2 involves several steps, starting with the preparation of the thieno[2,3-b]pyridin-6(7H)-one coreThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial production methods for this compound are still under development, but they generally follow the same synthetic routes as laboratory-scale preparations, with optimizations for scalability, cost-effectiveness, and environmental considerations .
Chemical Reactions Analysis
HPK1-IN-2 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazinyl group, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
HPK1-IN-2 has a wide range of applications in scientific research, particularly in the fields of:
Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.
Biology: Investigated for its role in modulating immune cell functions, particularly T-cells and dendritic cells.
Mechanism of Action
HPK1-IN-2 exerts its effects by inhibiting the activity of hematopoietic progenitor kinase 1. This kinase is involved in the negative regulation of T-cell receptor signaling, leading to the suppression of T-cell activation. By inhibiting HPK1, this compound enhances T-cell activation and promotes antitumor immunity. The molecular targets include the linker of activated T cells (LAT) and associated downstream signaling molecules such as SLP-76, phospholipase Cγ1, and extracellular signal-regulated kinase .
Comparison with Similar Compounds
HPK1-IN-2 is compared with other HPK1 inhibitors such as ISM9182A and compound K. These compounds share similar mechanisms of action but differ in their potency, selectivity, and pharmacokinetic properties. This compound is unique due to its high potency and oral bioavailability, making it a promising candidate for further development in cancer immunotherapy .
Similar compounds include:
- ISM9182A
- Compound K
- RGT-197
This compound stands out due to its superior selectivity and efficacy in preclinical studies, highlighting its potential as a leading compound in the development of new cancer immunotherapies .
Properties
IUPAC Name |
4-amino-5-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-7H-thieno[2,3-b]pyridin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6OS/c1-24-5-7-25(8-6-24)11-2-3-13-14(10-11)22-17(21-13)15-16(20)12-4-9-27-19(12)23-18(15)26/h2-4,9-10H,5-8H2,1H3,(H,21,22)(H3,20,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKFZMTSRRQSGEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=C(C5=C(NC4=O)SC=C5)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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